Thiophene, 2-(pentylthio)-
Overview
Description
Thiophene, 2-(pentylthio)- is an organic compound with the molecular formula C9H14S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-(pentylthio)- typically involves the introduction of a pentylthio group to the thiophene ring. One common method is the reaction of thiophene with pentylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of thiophene derivatives, including thiophene, 2-(pentylthio)-, often employs large-scale batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the thiolation reaction .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene, 2-(pentylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of thiophene, 2-(pentylthio)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the pentylthio group.
2-Butylthiophene: A derivative with a butyl group instead of a pentylthio group.
2-Octylthiophene: A derivative with an octyl group.
Comparison: Thiophene, 2-(pentylthio)- is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-pentylsulfanylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-7-10-9-6-5-8-11-9/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOLPBAEMHMCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341780 | |
Record name | Thiophene, 2-(pentylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54798-87-7 | |
Record name | Thiophene, 2-(pentylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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